cIAP1 ligand 1

Description

BenchChem offers high-quality cIAP1 ligand 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cIAP1 ligand 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

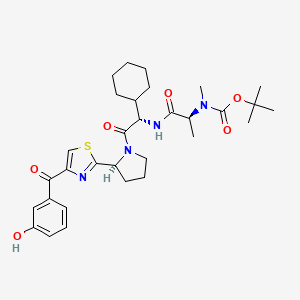

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-LQGLAIQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of cIAP1 E3 Ligase Activity in Cancer: A Technical Guide for Researchers

Abstract

Cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-finger E3 ubiquitin ligase, has emerged as a critical regulator of cell death, survival, and inflammation. Its dysregulation is intimately linked to cancer pathogenesis and therapeutic resistance. This technical guide provides an in-depth exploration of the multifaceted role of cIAP1's E3 ligase activity in cancer biology. We delve into the core mechanisms by which cIAP1 modulates key signaling pathways, including NF-κB and apoptosis, through the ubiquitination of target substrates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex cellular processes to facilitate further investigation into cIAP1 as a therapeutic target.

Introduction: cIAP1 as a Key Oncogenic Node

Cellular inhibitor of apoptosis protein 1 (cIAP1), encoded by the BIRC2 gene, is a member of the inhibitor of apoptosis (IAP) protein family. While initially characterized by their ability to inhibit caspases, the primary oncogenic function of cIAP1 stems from its E3 ubiquitin ligase activity, conferred by its C-terminal RING domain.[1] This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby altering their stability, localization, and activity. This post-translational modification is a linchpin in the regulation of diverse cellular processes, and its subversion by cancer cells is a common theme in tumorigenesis.

cIAP1 is frequently overexpressed or amplified in a variety of human cancers, and this is often associated with poor prognosis.[2][3][4][5] Its role extends beyond simple apoptosis inhibition to the active promotion of pro-survival signaling pathways, most notably the canonical and non-canonical NF-κB pathways. The E3 ligase activity of cIAP1 is therefore a central hub in the cancer cell's machinery for survival, proliferation, and resistance to therapy, making it a highly attractive target for drug development.

The E3 Ligase-Dependent Functions of cIAP1 in Cancer

The oncogenic potential of cIAP1 is intrinsically linked to its E3 ligase activity, which is tightly regulated. A key mechanism of activation involves the binding of Smac mimetics, which promote the dimerization of the cIAP1 RING domain, a prerequisite for its E3 ligase activity and subsequent autoubiquitination and degradation. This activation leads to the ubiquitination of a host of downstream targets, profoundly impacting cellular fate.

Regulation of NF-κB Signaling

The NF-κB family of transcription factors is a master regulator of inflammation, immunity, and cell survival. cIAP1's E3 ligase activity is a critical gatekeeper of both the canonical and non-canonical NF-κB pathways.

-

Canonical NF-κB Pathway: In the context of TNF-α signaling, cIAP1 is recruited to the TNFR1 signaling complex (Complex I) where it catalyzes the K63-linked polyubiquitination of RIPK1. This ubiquitination event serves as a scaffold to recruit downstream kinases, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This frees NF-κB dimers (typically p50/RelA) to translocate to the nucleus and activate the transcription of pro-survival genes.

-

Non-Canonical NF-κB Pathway: cIAP1, in a complex with TRAF2 and TRAF3, mediates the constitutive ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK). This keeps NIK levels low and the non-canonical pathway inactive. Upon stimulation of certain TNFR superfamily members, the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the degradation of TRAF3 and stabilization of NIK. NIK then activates IKKα, which in turn phosphorylates and processes p100 to p52, leading to the nuclear translocation of p52/RelB heterodimers and the activation of a distinct set of target genes.

Control of Apoptosis

The E3 ligase activity of cIAP1 is a key determinant of the cellular response to apoptotic stimuli. By ubiquitinating RIPK1, cIAP1 prevents its kinase-dependent activation, which can otherwise lead to the formation of the ripoptosome and caspase-8-mediated apoptosis or necroptosis. The ubiquitin-associated (UBA) domain of cIAP1 is crucial for the optimal K48-linked ubiquitination of RIPK1, marking it for proteasomal degradation and thereby suppressing its cytotoxic potential.

Quantitative Data on cIAP1 in Cancer

The following tables summarize key quantitative data regarding cIAP1 gene amplification and the efficacy of cIAP1 inhibitors in various cancer contexts.

Table 1: BIRC2 (cIAP1) Gene Amplification in Human Cancers

| Cancer Type | Amplification Frequency | Reference |

| Cervical Squamous Cell Carcinoma | 12.9% | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 7% | |

| Lung Cancer | Amplification detected | |

| Esophageal Squamous Cell Carcinoma | Amplification detected |

Table 2: In Vitro Efficacy of Smac Mimetics (cIAP1 Inhibitors)

| Compound | Cancer Cell Line | Assay | IC50 / Ki | Reference |

| LCL161 | CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | |

| LCL161 | Karpas-299 (Anaplastic Large Cell Lymphoma) | Growth Inhibition | 1.6 µM | |

| LCL161 | Ba/F3-FLT3-ITD | Growth Inhibition | ~0.5 µM | |

| LCL161 | Hep3B (Hepatocellular Carcinoma) | Single-agent activity | 10.23 µM | |

| LCL161 | PLC5 (Hepatocellular Carcinoma) | Single-agent activity | 19.19 µM | |

| LCL161 | HNSCC cell lines | WST1 assay | 32 - 95 µM | |

| Birinapant | MDA-MB-231 (Breast Cancer) | Proliferation (with TNFα) | 14.3 nM | |

| Birinapant | EMT6 (Breast Cancer) | Proliferation (with TNFα) | 149.5 nM | |

| D19 | cIAP1 autoubiquitination | In vitro assay | 14.1 µM | |

| Compound 3 | cIAP1 | Binding affinity | 1.8 nM (Ki) | |

| Compound 4 | cIAP1 | Binding affinity | 1.1 nM (Ki) | |

| Compound 5 | cIAP1 | Binding affinity | 3.2 nM (Ki) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the E3 ligase activity of cIAP1.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of cIAP1 by monitoring the ubiquitination of a substrate protein.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human cIAP1 (full-length or RING domain)

-

Recombinant substrate protein (e.g., RIPK1)

-

Ubiquitin (wild-type or mutant)

-

ATP solution (10 mM)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Primary antibodies against the substrate and ubiquitin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

200 nM cIAP1

-

500 nM substrate protein

-

5 µM ubiquitin

-

2 µL of 10 mM ATP

-

2 µL of 10x ubiquitination buffer

-

Nuclease-free water to a final volume of 20 µL

-

-

Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the substrate protein and ubiquitin overnight at 4°C. (e.g., anti-RIPK1 at 1:1000 dilution, anti-ubiquitin at 1:1000 dilution).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the ubiquitinated protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates E3 ligase activity.

Immunoprecipitation of Ubiquitinated Proteins

This technique is used to isolate and detect ubiquitinated proteins from cell lysates.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM)

-

Protein A/G agarose or magnetic beads

-

Primary antibody against the protein of interest (e.g., anti-RIPK1) or ubiquitin

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., 2x SDS-PAGE loading buffer)

-

Western blotting reagents as described in 4.1.

Protocol:

-

Lyse cells in lysis buffer containing protease and deubiquitinase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., 1-2 µg of anti-RIPK1 antibody per 1 mg of lysate) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.

-

Analyze the eluate by Western blotting using an antibody against ubiquitin to detect the ubiquitinated form of the protein of interest.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Plate shaker

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with compounds of interest to induce apoptosis.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with stimuli (e.g., TNF-α, 10 ng/mL) or inhibitors for the desired time (typically 6-8 hours).

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Transfer the lysate to a luminometer plate.

-

Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the NF-κB pathway.

Visualizing cIAP1-Mediated Signaling and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving cIAP1.

cIAP1 in Canonical and Non-Canonical NF-κB Signaling

Caption: cIAP1 in Canonical and Non-Canonical NF-κB Pathways.

cIAP1-Mediated Regulation of RIPK1 and Apoptosis

References

- 1. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel cIAP1 Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of apoptosis and immune signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. cIAP1, along with its close homolog cIAP2, functions as an E3 ubiquitin ligase, playing a pivotal role in the tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling cascades.[1][2] Overexpression of cIAP1 is observed in numerous cancers and is associated with tumor progression and resistance to therapy. This has spurred the development of small molecule antagonists that mimic the endogenous inhibitor of apoptosis (IAP) antagonist, Smac/DIABLO, to induce cancer cell death.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of novel cIAP1 ligands, with a focus on Smac mimetics, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

cIAP1 Signaling Pathways

cIAP1 is a central node in signaling pathways that control cell survival and inflammation. Its E3 ligase activity is crucial for regulating these processes.

TNF-α and NF-κB Signaling

Upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), creating a scaffold for the recruitment of downstream signaling complexes, including the IKK complex and LUBAC.[5] This cascade culminates in the activation of the canonical NF-κB pathway, promoting the expression of pro-survival genes. cIAP1 also negatively regulates the non-canonical NF-κB pathway by promoting the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK).

Smac mimetics bind to the BIR domains of cIAP1, inducing a conformational change that triggers its E3 ligase activity and subsequent auto-ubiquitination and proteasomal degradation. This degradation of cIAP1 has two key consequences: it prevents the ubiquitination of RIPK1, leading to the formation of a death-inducing complex (Complex II or the ripoptosome) and subsequent caspase-8-mediated apoptosis, and it stabilizes NIK, activating the non-canonical NF-κB pathway which can also contribute to cell death in certain contexts.

Discovery and Synthesis of cIAP1 Ligands

The primary strategy for targeting cIAP1 has been the development of Smac mimetics. These small molecules are designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous Smac/DIABLO protein, which binds to the BIR3 domain of IAPs.

Drug Discovery Workflow

A typical workflow for the discovery of novel cIAP1 inhibitors involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.

Synthesis of a Potent cIAP1 Antagonist (SM-406/AT-406)

The synthesis of potent cIAP1 antagonists often involves multi-step reaction sequences. A representative synthesis of SM-406 (also known as AT-406 or Xevinapant), a clinically investigated Smac mimetic, is outlined below. The synthesis starts from a common intermediate and involves several key steps including amide bond formation and deprotection.

Scheme 1: Synthesis of SM-406 (AT-406)

A detailed, step-by-step synthesis of the key intermediate and its elaboration to the final product is a complex process often detailed in the supplementary information of medicinal chemistry publications. The general approach involves the coupling of a central scaffold with various side chains to optimize binding affinity and pharmacokinetic properties. For instance, the synthesis of the common intermediate, compound 6 in the referenced literature, is a crucial starting point. This intermediate is then further functionalized. For example, condensation with isovaleryl chloride followed by hydrolysis and subsequent amide coupling are key transformations.

Quantitative Data on cIAP1 Ligands

The potency of cIAP1 ligands is typically characterized by their binding affinity (Ki or Kd) to the cIAP1 BIR3 domain and their cellular activity, such as the concentration required to induce cIAP1 degradation or inhibit cell growth (IC50). The following tables summarize quantitative data for a selection of representative cIAP1 ligands.

Table 1: Binding Affinities of Representative Smac Mimetics for IAP Proteins

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |

| SM-406 (AT-406) | 1.9 | 5.1 | 66.4 | |

| Birinapant | <1 | 36 | 50 | |

| LCL161 | 0.4 (IC50) | - | 35 (IC50) | |

| Compound 5 (SM-1295) | 3.2 | 9.5 | 3080 | |

| Compound 7 | <1 | <1.9 | 36 | |

| Compound 45 (T-3256336) | 1.3 (IC50) | - | 200 (IC50) |

Table 2: Cellular Activity of Representative cIAP1 Ligands

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| SM-406 (AT-406) | MDA-MB-231 | Cell Growth Inhibition | 200 | |

| Birinapant | MDA-MB-231 | Cell Growth Inhibition | - | - |

| LCL161 | Hep3B | Cell Viability | 10230 | |

| Compound 5 (SM-1295) | MDA-MB-231 | Cell Growth Inhibition | 46 | |

| Compound 7 | MDA-MB-231 | Cell Growth Inhibition | 200 | |

| Compound 45 (T-3256336) | MDA-MB-231 | Cell Growth Inhibition | 1.8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of cIAP1 ligands.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of a ligand for the cIAP1 BIR3 domain.

Materials:

-

Purified recombinant cIAP1 BIR3 protein

-

Fluorescently labeled Smac-derived peptide (e.g., FITC-AVPI)

-

Test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the cIAP1 BIR3 protein and the fluorescent peptide in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal.

-

Serially dilute the test compounds in the assay buffer.

-

In a 384-well plate, add the protein/peptide solution to each well.

-

Add the serially diluted test compounds to the wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known binder or no protein (minimum polarization) as controls.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The data are then plotted as polarization versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro cIAP1 Auto-ubiquitination Assay

This assay measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant cIAP1 protein

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test compounds

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody and anti-cIAP1 antibody

Procedure:

-

Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.

-

Add the recombinant cIAP1 protein to the reaction mixture.

-

Add the test compound or vehicle control (e.g., DMSO).

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on cIAP1. The membrane can also be probed with an anti-cIAP1 antibody to visualize the shift in molecular weight due to ubiquitination.

Cellular cIAP1 Degradation Assay (Western Blotting)

This assay is used to assess the ability of a compound to induce the degradation of endogenous cIAP1 in cells.

Materials:

-

Cancer cell line expressing cIAP1 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies: anti-cIAP1 and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time course (e.g., 1, 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-cIAP1 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the cytotoxic effect of cIAP1 ligands on cancer cells.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The discovery of small molecule cIAP1 ligands, particularly Smac mimetics, represents a promising strategy in cancer therapy. This guide has provided a comprehensive overview of the key aspects of this field, from the underlying biology of cIAP1 signaling to the practicalities of ligand discovery, synthesis, and evaluation. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and drug development professionals working to advance this exciting area of oncology research. The continued exploration of novel scaffolds and the optimization of existing chemotypes hold the potential to deliver new and effective treatments for a range of malignancies.

References

- 1. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Basis of cIAP1 Ligand Binding to BIR Domains

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and molecular principles governing the interaction between cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its ligands, with a primary focus on SMAC mimetics binding to the Baculoviral IAP Repeat (BIR) domains.

Introduction: cIAP1 as a Therapeutic Target

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2 are critical regulators of programmed cell death (apoptosis) and inflammatory signaling pathways.[1][2] As members of the IAP family, they are characterized by the presence of one to three BIR domains and a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity. cIAP1's E3 ligase function allows it to ubiquitinate target proteins, leading to their degradation or the assembly of signaling complexes. This activity is central to its role in regulating the TNFα-induced NF-κB survival pathway.[3]

Many cancer cells overexpress IAPs, which enables them to evade apoptosis and resist chemotherapy. This makes cIAP1 an attractive target for anticancer drug development. The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), which, upon its release into the cytosol, binds to the BIR domains of IAPs, disrupting their anti-apoptotic functions. This interaction is mediated by the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of mature Smac. Small molecules that mimic this tetrapeptide, known as SMAC mimetics, have been developed to bind IAPs, induce their degradation, and thereby promote cancer cell death.

The Structural Basis of Ligand Recognition by the BIR3 Domain

The primary interaction site for SMAC and its mimetics on cIAP1 is the BIR3 domain. X-ray crystallography studies have revealed that the N-terminal tetrapeptide of SMAC, or the corresponding pharmacophore of a SMAC mimetic, binds to a conserved, shallow groove on the surface of the cIAP1-BIR3 domain.

This binding is anchored by a network of specific molecular interactions:

-

N-Terminal Anchor: The protonated α-amino group of the first residue (Alanine in SMAC) forms a critical charge-stabilized hydrogen bond with a conserved glutamate residue in the BIR3 domain.

-

Hydrophobic Pockets: The side chains of the AVPI motif fit into distinct hydrophobic pockets within the binding groove.

-

Key Residue Interactions: The pyrrolidine ring of the Proline residue in the ligand establishes van der Waals interactions with the side chain of Trp323, a highly conserved residue within the binding grooves of IAP BIR3 domains.

The binding of a SMAC mimetic to the BIR3 domain induces a conformational change that activates the E3 ligase activity of the RING domain. This leads to the auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome. This degradation eliminates cIAP1's inhibitory effects, leading to caspase activation and apoptosis.

Caption: cIAP1 signaling pathway and its inhibition by SMAC mimetics.

Quantitative Analysis of Ligand Binding

The affinity and thermodynamic profile of ligand binding to cIAP1 are crucial for drug development. These parameters are typically determined using biophysical techniques such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Table 1: Binding Affinities of Selected Ligands to cIAP1-BIR3

| Ligand | Type | Method | Binding Affinity (Kd/Ki/IC50) | Reference |

| Smac Peptide (AVPI) | Endogenous Peptide | SPR | 85 nM (Kd) | |

| Caspase-9 Peptide | Endogenous Peptide | SPR | 48 nM (Kd) | |

| Smac037 | SMAC Mimetic | FP | High Affinity (not quantified) | |

| Smac066 | SMAC Mimetic | FP | High Affinity (not quantified) | |

| Compound 1 (SM-337) | SMAC Mimetic | Assay | 29 nM (IC50) | |

| Compound 5 | SMAC Mimetic | Assay | 1.1 nM (IC50) |

Table 2: Thermal Stabilization of cIAP1-BIR3 by Ligands

Thermal shift assays measure the change in the melting temperature (Tm) of a protein upon ligand binding, where a positive shift (ΔTm) indicates stabilization.

| Ligand | Protein Domain | Basal Tm (°C) | ΔTm (°C) | Reference |

| Smac005 | cIAP1-BIR3 | 58.7 ± 0.3 | +28.0 | |

| Smac010 | cIAP1-BIR3 | 58.7 ± 0.3 | +24.5 | |

| Smac005 | cIAP2-BIR3 | 49.1 ± 0.8 | +25.2 | |

| Smac010 | cIAP2-BIR3 | 49.1 ± 0.8 | +21.8 |

Experimental Protocols

Detailed and robust experimental methodologies are essential for characterizing the structural and functional aspects of cIAP1-ligand interactions.

Caption: Experimental workflow for ligand binding and structural analysis.

X-ray Crystallography for Structure Determination

This protocol outlines the key steps to determine the crystal structure of a cIAP1-BIR domain in complex with a ligand.

-

Protein Expression and Purification:

-

Clone the gene encoding the desired cIAP1 BIR domain (e.g., BIR3, residues 250-364) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., His-tag, GST-tag).

-

Express the protein in a suitable host, such as E. coli BL21(DE3) cells, via IPTG induction.

-

Lyse the cells and purify the protein using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Crystallization:

-

Concentrate the purified BIR domain to 5-10 mg/mL.

-

Incubate the protein with a 2-5 molar excess of the ligand (dissolved in a suitable solvent like DMSO, ensuring the final concentration is low, e.g., <5%).

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with commercial crystallization screens at a constant temperature (e.g., 20°C).

-

-

Data Collection and Processing:

-

Cryo-protect promising crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling) using software like XDS or HKL2000.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using molecular replacement (MR) with a known BIR domain structure as a search model (e.g., PDB ID: 3D9T).

-

Build the model into the electron density maps and perform iterative cycles of refinement to improve the fit of the model to the data, resulting in a final, validated atomic structure.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization.

-

Sample Preparation:

-

Prepare the purified cIAP1-BIR domain and the ligand in the exact same, degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Buffer mismatch can generate significant heats of dilution.

-

Accurately determine the concentrations of both protein and ligand.

-

A typical starting concentration is 10-20 µM protein in the sample cell and 100-200 µM ligand in the syringe.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the protein solution while stirring.

-

-

Data Analysis:

-

Integrate the heat peaks for each injection to generate a binding isotherm (heat change vs. molar ratio).

-

Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

-

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique ideal for competition assays to determine the binding affinity of unlabeled compounds.

-

Assay Development:

-

Synthesize a fluorescent probe by conjugating a fluorophore (e.g., FITC, TAMRA) to a known binding peptide (e.g., the SMAC AVPI peptide).

-

In a microplate format (e.g., 384-well), titrate the cIAP1-BIR protein against a fixed concentration of the fluorescent probe to determine the protein concentration that yields an optimal signal window.

-

-

Competition Assay:

-

Dispense a fixed concentration of the cIAP1-BIR protein and the fluorescent probe into the wells of the microplate.

-

Add the unlabeled test ligand (e.g., a novel SMAC mimetic) in a serial dilution.

-

Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to reach equilibrium.

-

-

Data Analysis:

-

Measure the fluorescence polarization on a suitable plate reader. The displacement of the fluorescent probe by the test ligand will result in a decrease in polarization.

-

Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Caption: Logical diagram of key molecular interactions in the BIR3 binding pocket.

References

The Dual Role of cIAP1 in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cellular inhibitor of apoptosis 1 (cIAP1) is a multifaceted E3 ubiquitin ligase that plays a pivotal, yet complex, role in the regulation of nuclear factor-kappa B (NF-κB) signaling. This technical guide provides an in-depth exploration of cIAP1's function in both the canonical and non-canonical NF-κB pathways, offering detailed experimental protocols and quantitative data to support further research and drug development in this area.

Core Concepts: cIAP1 as a Critical Signaling Modulator

cIAP1, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of inflammation, immunity, and cell survival.[1][2][3] Its primary function in NF-κB signaling is mediated through its E3 ubiquitin ligase activity, which involves the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability. cIAP1's role is context-dependent, acting as both a positive and negative regulator of NF-κB activity.

cIAP1 in the Canonical NF-κB Pathway

In the canonical NF-κB pathway, typically activated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα), cIAP1 functions as a positive regulator. Upon TNFα stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex along with TNF receptor-associated factor 2 (TRAF2).[2][4] Here, cIAP1, in concert with TRAF2, mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination event serves as a scaffold to recruit downstream signaling components, including the IKK (IκB kinase) complex. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Studies have shown that the combined absence of cIAP1 and its close homolog cIAP2 severely blunts TNFα-mediated NF-κB activation.

cIAP1 in the Non-Canonical NF-κB Pathway

Conversely, in the non-canonical NF-κB pathway, which is crucial for the development and function of lymphoid organs, cIAP1 acts as a negative regulator in the basal state. The central kinase in this pathway is the NF-κB-inducing kinase (NIK). Under normal conditions, cIAP1 is part of a complex with TRAF2 and TRAF3 that continuously targets NIK for proteasomal degradation. This is achieved through the K48-linked polyubiquitination of NIK, which maintains low intracellular levels of the kinase and keeps the non-canonical pathway inactive.

Upon stimulation of specific receptors, such as the B-cell activating factor receptor (BAFF-R) or CD40, the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor. This leads to the ubiquitination and degradation of TRAF3, which in turn liberates NIK from its degradative fate. Stabilized NIK then accumulates and activates IKKα, which phosphorylates and processes the NF-κB2 precursor protein p100 to its active p52 form. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in B-cell maturation and survival.

Visualizing the Signaling Pathways

To illustrate the intricate roles of cIAP1 in NF-κB signaling, the following diagrams have been generated using the DOT language.

Figure 1: cIAP1 in Canonical NF-κB Signaling. This diagram illustrates the positive regulatory role of the TRAF2-cIAP1 complex in TNFα-induced canonical NF-κB activation through the K63-linked ubiquitination of RIPK1.

Figure 2: cIAP1 in Non-Canonical NF-κB Signaling. This diagram shows cIAP1's role in the basal degradation of NIK and how receptor activation leads to NIK stabilization and subsequent non-canonical NF-κB activation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the impact of cIAP1 on NF-κB signaling.

| Experiment | Cell Type | Treatment | Parameter Measured | Result | Reference |

| NF-κB Luciferase Reporter Assay | HEK293 | TNFα (20 ng/mL) | Luciferase Activity | 54-fold induction | |

| NF-κB Luciferase Reporter Assay | THP-1 | TNFα | Luciferase Activity | Dose-dependent increase | |

| Western Blot | cIAP1-null MEFs | TNFα | IκBα degradation | Substantially attenuated | |

| Western Blot | cIAP1/cIAP2 knockdown MEFs | TNFα | IKKβ phosphorylation | Diminished | |

| In vivo Ubiquitination Assay | cIAP1-null MEFs | TNFα | RIPK1 polyubiquitination | Dramatically reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of cIAP1 in NF-κB signaling.

Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2

This protocol is designed to determine the in vivo interaction between cIAP1 and TRAF2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-cIAP1 antibody

-

Anti-TRAF2 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency and treat as required.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-cIAP1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-TRAF2 antibody.

In Vivo Ubiquitination Assay of RIPK1

This protocol is used to assess the ubiquitination of RIPK1 mediated by cIAP1.

Materials:

-

HEK293T cells

-

Plasmids encoding HA-tagged ubiquitin, Flag-tagged RIPK1, and Myc-tagged cIAP1

-

Transfection reagent

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-Flag antibody-conjugated beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents, including anti-HA antibody

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding HA-ubiquitin, Flag-RIPK1, and Myc-cIAP1.

-

After 24-48 hours, treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

-

Lyse the cells in lysis buffer.

-

Immunoprecipitate Flag-RIPK1 using anti-Flag antibody-conjugated beads.

-

Wash the beads extensively.

-

Elute the immunoprecipitated proteins.

-

Analyze the eluates by Western blotting with an anti-HA antibody to detect ubiquitinated RIPK1.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Materials:

-

HEK293 or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

TNFα or other stimuli

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with TNFα or other stimuli for a defined period (e.g., 6 hours).

-

Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

siRNA-mediated Knockdown of cIAP1 and Western Blot Analysis

This protocol is for reducing cIAP1 expression to study its functional consequences.

Materials:

-

siRNA targeting cIAP1 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Opti-MEM or other serum-free medium

-

Complete growth medium

-

Antibodies against cIAP1, IκBα, phospho-IKKβ, and a loading control (e.g., GAPDH or β-actin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells to be 30-50% confluent at the time of transfection.

-

Prepare siRNA-lipid complexes by diluting the siRNA and transfection reagent separately in serum-free medium, then combining and incubating at room temperature.

-

Add the complexes to the cells and incubate for 24-72 hours.

-

Harvest the cells and prepare protein lysates.

-

Perform Western blotting to confirm the knockdown of cIAP1 and to analyze the levels of IκBα and phospho-IKKβ.

Conclusion

cIAP1 is a critical and complex regulator of NF-κB signaling, with distinct roles in the canonical and non-canonical pathways. Its E3 ubiquitin ligase activity is central to its function, mediating both the activation and suppression of NF-κB depending on the cellular context and stimulus. A thorough understanding of the molecular mechanisms by which cIAP1 governs these pathways is essential for the development of novel therapeutic strategies targeting diseases with dysregulated NF-κB activity, such as chronic inflammatory disorders and cancer. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further dissect the intricate functions of cIAP1 and to explore its potential as a therapeutic target.

References

In-depth Technical Guide: The Pivotal Role of cIAP1 in TNF-alpha Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a critical E3 ubiquitin ligase that functions as a master regulator within the tumor necrosis factor-alpha (TNF-alpha) signaling pathway. This technical guide provides an in-depth analysis of cIAP1's molecular functions, its dynamic interactions within the TNF receptor 1 (TNFR1) signaling complex, and its profound impact on the cellular fate decisions of survival, apoptosis, and necroptosis. We present quantitative data to contextualize these interactions and offer detailed experimental protocols for their investigation. This document is designed to be a thorough resource for professionals engaged in immunology, oncology, and therapeutic development.

Introduction to TNF-alpha Signaling

TNF-alpha is a pleiotropic cytokine central to inflammation, immunity, and cell death.[1] Its binding to TNFR1 initiates the assembly of a membrane-proximal signaling hub known as Complex I.[2] The composition and post-translational modifications within this complex dictate the cellular outcome. cIAP1 is a key constituent of Complex I, where it acts as a crucial checkpoint, directing the signaling cascade towards cell survival or, in its absence, programmed cell death.

cIAP1: Structure and E3 Ligase Function

cIAP1, also known as BIRC2, is a member of the inhibitor of apoptosis (IAP) protein family.[1] Its architecture includes three N-terminal baculoviral IAP repeat (BIR) domains, a central ubiquitin-associated (UBA) domain, and a C-terminal Really Interesting New Gene (RING) finger domain.[3] The BIR domains mediate protein-protein interactions, while the RING domain is essential for its E3 ubiquitin ligase activity, which is activated through dimerization.[3] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin chains to target proteins, thereby regulating their function.

The Pro-Survival Role of cIAP1 in TNFR1 Signaling Complex I

Upon TNF-alpha binding, TNFR1 trimerizes and recruits several adaptor proteins, including TNFR1-associated death domain (TRADD), which in turn recruits Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF receptor-associated factor 2 (TRAF2). cIAP1 is brought to this complex via its interaction with TRAF2.

Within Complex I, cIAP1's E3 ligase activity is paramount. It mediates the K63-linked polyubiquitination of RIPK1 and itself (auto-ubiquitination). These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling molecules. Specifically, the K63-ubiquitinated RIPK1 recruits the linear ubiquitin chain assembly complex (LUBAC), which adds linear (M1-linked) ubiquitin chains to components of the complex. This intricate ubiquitin network serves as a platform for the recruitment and activation of the IKK (IκB kinase) complex and the TAK1 kinase complex. Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB transcription factor to the nucleus to drive the expression of pro-survival genes. The entire process is a tightly regulated cascade, with cIAP1 and its close homolog cIAP2 often acting redundantly to ensure proper NF-κB activation.

Caption: cIAP1-mediated ubiquitination of RIPK1 is a key step for NF-κB activation.

The Switch to Programmed Cell Death

When cIAP1's function is compromised, either by genetic deletion or pharmacological inhibition with SMAC mimetics, the pro-survival signaling is abrogated. The absence of cIAP1-mediated ubiquitination allows RIPK1 to dissociate from Complex I and form a secondary cytosolic complex. This complex, known as Complex IIa or the "ripoptosome," includes FADD and pro-caspase-8, leading to caspase-8 activation and apoptosis.

In scenarios where caspase-8 is inhibited, RIPK1 can engage with RIPK3 and MLKL to form Complex IIb, the "necrosome," which executes a form of programmed necrosis called necroptosis. Therefore, cIAP1 is a critical gatekeeper that suppresses the formation of these death-inducing platforms.

Caption: Loss of cIAP1 function redirects TNF-alpha signaling to induce apoptosis or necroptosis.

Quantitative Data Summary

The following tables provide a summary of key quantitative data regarding cIAP1's interactions and enzymatic activity. It is important to note that these values can vary based on the specific experimental conditions and methodologies employed.

Table 1: Binding Affinities of cIAP1 Interactions

| Interacting Proteins | Method | Dissociation Constant (Kd) |

| cIAP1 (BIR3) - SMAC peptide | Isothermal Titration Calorimetry | ~0.4 µM |

| cIAP1 (BIR1) - TRAF2 | Surface Plasmon Resonance | ~1-5 µM |

| cIAP1 (RING) - UbcH5a (E2) | Yeast Two-Hybrid | Interaction Detected |

Table 2: cIAP1 E3 Ligase Activity

| Substrate | Ubiquitin Chain Type | Assay | Observation |

| RIPK1 | K11, K48, K63-linked | In vitro ubiquitination | cIAP1 promotes diverse ubiquitin chain formation on RIPK1. |

| Auto-ubiquitination | K11, K48, K63-linked | In vitro ubiquitination | cIAP1 undergoes auto-ubiquitination, often leading to its degradation. |

| Caspase-3 & -7 | K48-linked | In vitro ubiquitination | cIAP1 can ubiquitinate effector caspases, targeting them for degradation. |

Detailed Experimental Protocols

Immunoprecipitation of the TNFR1 Signaling Complex

This protocol outlines the isolation of Complex I to analyze its components following TNF-alpha stimulation.

Materials:

-

Cell line (e.g., HeLa, MEFs)

-

FLAG-tagged human TNF-alpha

-

Lysis Buffer (e.g., NP-40 based) supplemented with protease and phosphatase inhibitors

-

Anti-FLAG affinity resin (e.g., M2 beads)

-

Wash Buffer

-

Elution Buffer or SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-TNFR1, anti-TRADD, anti-TRAF2, anti-cIAP1, anti-RIPK1)

Procedure:

-

Culture cells to approximately 80-90% confluency.

-

Stimulate cells with FLAG-tagged TNF-alpha (e.g., 1 µg/mL) for a short duration (e.g., 5-15 minutes) to capture Complex I.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using Lysis Buffer.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

Incubate the cleared lysate with anti-FLAG affinity resin for 2-4 hours at 4°C with gentle rotation.

-

Wash the resin several times with Wash Buffer to remove non-specific binders.

-

Elute the bound protein complexes using a competitive elution peptide or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting with specific antibodies for Complex I components.

Caption: A streamlined workflow for the isolation and analysis of the TNFR1 signaling complex.

In Vitro Ubiquitination Assay

This protocol is designed to assess the E3 ligase activity of cIAP1 towards a specific substrate like RIPK1.

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase (cIAP1)

-

Recombinant substrate (e.g., RIPK1)

-

Ubiquitin (wild-type or linkage-specific mutants)

-

ATP

-

Ubiquitination Buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Assemble the reaction in Ubiquitination Buffer, combining E1, E2, cIAP1, the substrate, ubiquitin, and ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating.

-

Resolve the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate to visualize ubiquitination, which typically appears as a ladder of higher molecular weight bands.

cIAP1 as a Therapeutic Target in Oncology

The essential pro-survival function of cIAP1, particularly in cancer cells that exhibit an addiction to NF-κB signaling, has positioned it as a compelling therapeutic target. SMAC mimetics are a class of investigational drugs that mimic the endogenous IAP antagonist, SMAC/DIABLO. These agents bind to the BIR domains of cIAP1, triggering its auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1 inhibits NF-κB signaling and sensitizes cancer cells to apoptosis, particularly in the presence of TNF-alpha. Several SMAC mimetics have been evaluated in clinical trials for a range of cancers.

Conclusion

cIAP1 is an indispensable regulator of the TNF-alpha signaling pathway, acting as a molecular switch that determines cell fate. Its E3 ubiquitin ligase activity is fundamental for the assembly of a pro-survival signaling platform that initiates NF-κB activation. Conversely, the absence or inhibition of cIAP1 dismantles this survival machinery, thereby activating the apoptotic or necroptotic cell death cascades. A comprehensive understanding of the intricate mechanisms governed by cIAP1 is crucial for the ongoing development of novel therapeutic strategies that target this critical signaling node. This guide provides a detailed overview for researchers and drug developers to facilitate further exploration into the complex biology of cIAP1.

References

An In-depth Technical Guide to the cIAP1 Autoubiquitination Process

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), a member of the inhibitor of apoptosis (IAP) protein family, is a pivotal regulator of cell signaling, particularly in the pathways of apoptosis (programmed cell death) and nuclear factor-kappa B (NF-κB) activation.[1][2] A key feature of cIAP1 is its intrinsic E3 ubiquitin ligase activity, conferred by its C-terminal RING (Really Interesting New Gene) domain.[3][4] This enzymatic function allows cIAP1 to catalyze the attachment of ubiquitin, a small regulatory protein, to substrate proteins, thereby altering their function, localization, or stability. A critical aspect of cIAP1 regulation is its ability to ubiquitinate itself, a process known as autoubiquitination. This self-modification is not merely a mechanism of self-destruction but a sophisticated means of controlling its own levels and activity, thus fine-tuning cellular fate decisions.[1] Understanding the intricacies of cIAP1 autoubiquitination is paramount for developing novel therapeutics that target pathways dysregulated in cancer and inflammatory diseases.

The Molecular Machinery of cIAP1 Autoubiquitination

cIAP1 is a multidomain protein, and its autoubiquitination is a tightly regulated process involving intramolecular interactions and conformational changes. The key domains involved are:

-

Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These are protein-protein interaction domains. The BIR3 domain, in particular, is crucial for binding to IAP antagonists like Smac/DIABLO.

-

Ubiquitin-Associated (UBA) domain: This domain binds to ubiquitin chains, potentially influencing the type and extent of ubiquitination.

-

Caspase Activation and Recruitment Domain (CARD): This domain is involved in protein-protein interactions and contributes to the autoinhibited state of cIAP1.

-

RING domain: This domain possesses the E3 ubiquitin ligase activity and is essential for transferring ubiquitin from an E2-conjugating enzyme to a substrate, including cIAP1 itself.

In its basal state, cIAP1 exists in a compact, monomeric, and autoinhibited conformation. This inactive state is maintained by intramolecular interactions where the RING domain is sequestered, preventing its dimerization, which is a prerequisite for its E3 ligase activity.

Activation of cIAP1's E3 ligase activity and subsequent autoubiquitination is triggered by the binding of IAP antagonists, such as the endogenous protein Smac/DIABLO or synthetic Smac mimetics, to the BIR3 domain. This binding event induces a conformational change that relieves the autoinhibition, exposing the RING domain. The exposed RING domains of two cIAP1 molecules can then dimerize, forming an active E3 ligase complex capable of binding to an E2-ubiquitin conjugate and catalyzing the transfer of ubiquitin.

Role in Signaling Pathways

cIAP1 autoubiquitination plays a critical role in regulating key cellular signaling pathways, primarily the NF-κB and apoptotic pathways, often in response to tumor necrosis factor-alpha (TNF-α).

NF-κB Signaling

In the canonical NF-κB pathway, upon TNF-α stimulation, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, in concert with TRAF2, cIAP1 catalyzes the K63-linked polyubiquitination of RIPK1. This ubiquitination event serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the IKK complex and subsequent activation of NF-κB, which promotes cell survival and inflammation.

In the non-canonical NF-κB pathway, cIAP1, in a complex with TRAF2 and TRAF3, constitutively ubiquitinates and targets the NF-κB-inducing kinase (NIK) for proteasomal degradation in unstimulated cells. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the autoubiquitination and degradation of cIAP1 and TRAF2/3. This stabilizes NIK, allowing it to activate the non-canonical NF-κB pathway.

Apoptotic Signaling

By promoting the ubiquitination and degradation of pro-apoptotic proteins, such as caspase-3 and caspase-7, cIAP1 can inhibit apoptosis. Furthermore, the cIAP1-mediated ubiquitination of RIPK1 in the TNFR1 signaling complex prevents RIPK1 from engaging in the formation of a pro-apoptotic complex (Complex II) with FADD and caspase-8.

When cIAP1 undergoes autoubiquitination and degradation, for instance, upon treatment with Smac mimetics, the inhibition of apoptosis is lifted. The resulting decrease in cIAP1 levels can lead to the stabilization of pro-apoptotic proteins and facilitate the formation of the apoptotic Complex II, thereby sensitizing cells to TNF-α-induced apoptosis.

References

- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Intrinsic Shift: A Technical Guide to cIAP1 Ligand-Mediated Caspase Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular survival and death pathways. As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1, along with its close homolog cIAP2, functions as an E3 ubiquitin ligase, playing a crucial role in the regulation of apoptosis and inflammation.[1] The overexpression of cIAP1 is a common feature in a variety of malignancies, where it contributes to therapeutic resistance and poor patient outcomes.[2] Consequently, cIAP1 has emerged as a compelling target for anticancer drug development.

This technical guide focuses on the effects of small molecule cIAP1 ligands, often referred to as SMAC mimetics, on the caspase activation cascade. These compounds are designed to mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[2][3] By binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, these ligands trigger a cascade of events culminating in apoptotic cell death.[3] This guide will provide a detailed overview of the underlying molecular mechanisms, quantitative data on the effects of representative cIAP1 ligands, comprehensive experimental protocols for assessing their activity, and visual representations of the key signaling pathways. For the purpose of this guide, "cIAP1 ligand 1" will be represented by well-characterized SMAC mimetics such as Birinapant, LCL161, and AT-406 (Debio 1143), which are currently under extensive preclinical and clinical investigation.

Mechanism of Action: cIAP1 Ligands and the Apoptotic Switch

cIAP1 ligands initiate a rapid and potent series of events that shift the cellular balance from survival to apoptosis. The primary mechanism involves the induction of cIAP1 auto-ubiquitination and its subsequent degradation by the proteasome.

Upon binding of a SMAC mimetic to the BIR3 domain of cIAP1, a conformational change is induced in the cIAP1 protein. This change exposes the C-terminal RING domain, which possesses E3 ubiquitin ligase activity. The unmasked RING domain facilitates the dimerization of cIAP1 molecules, leading to their auto-ubiquitination and rapid degradation.

The degradation of cIAP1 has two major consequences that converge on the activation of the caspase cascade:

-

Activation of the Extrinsic Apoptotic Pathway: In the absence of cIAP1, Receptor-Interacting Protein Kinase 1 (RIPK1) is no longer ubiquitinated and is liberated from the TNF receptor 1 (TNFR1) signaling complex. This de-ubiquitinated RIPK1 can then assemble a cytosolic death-inducing signaling complex, often referred to as the "ripoptosome," which includes the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8. The proximity of pro-caspase-8 molecules within this complex leads to their auto-catalytic cleavage and activation. Activated caspase-8, an initiator caspase, then triggers the downstream executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.

-

Induction of TNFα Production: The degradation of cIAP1 also leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway. This signaling cascade can result in the production and secretion of tumor necrosis factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner to further stimulate the TNFR1-mediated extrinsic apoptotic pathway, creating a positive feedback loop that amplifies the apoptotic signal.

While many SMAC mimetics can induce apoptosis as single agents in sensitive cell lines through this TNFα-dependent mechanism, their efficacy is often significantly enhanced in combination with exogenous TNFα or other pro-apoptotic agents.

Quantitative Data on cIAP1 Ligand Activity

The following tables summarize key quantitative data for representative cIAP1 ligands, providing insights into their binding affinities, cellular potencies for cIAP1 degradation, and efficacy in inducing apoptosis.

Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins

| Compound | cIAP1 (Ki/Kd, nM) | cIAP2 (Ki/Kd, nM) | XIAP (Ki/Kd, nM) | Reference(s) |

| Birinapant (TL32711) | <1 | 36 | 45-50 | |

| LCL161 | 0.4 (IC50) | - | 35 (IC50) | |

| AT-406 (Debio 1143) | 1.9 | 5.1 | 66.4 | |

| GDC-0152 | 17 | 43 | 28 |

Table 2: Cellular Activity of SMAC Mimetics

| Compound | Cell Line | Assay | IC50/EC50 | Reference(s) |

| Birinapant | MDA-MB-231 (Breast) | cIAP1 Degradation (GFP) | 17 ± 11 nM | |

| MDA-MB-231 (Breast) | Cell Viability (MTT) | 15 nM | ||

| SK-OV-3 (Ovarian) | Cell Viability (Single Agent) | <1 µM | ||

| H1299-LKB1 KO (NSCLC) | Cell Viability | 0.53 µM | ||

| LCL161 | HepG2 (Hepatocellular) | Cell Viability (MTT) | 4.3 µM | |

| SMMC7721 (Hepatocellular) | Cell Viability (MTT) | 4.9 µM | ||

| CCRF-CEM (T-cell ALL) | Growth Inhibition | 0.25 µM | ||

| HNSCC cell lines | Cell Viability (WST1) | 32 - 95 µM | ||

| AT-406 (Debio 1143) | HCC193 (NSCLC) | Cell Viability (MTS) | 1 µM |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the effects of cIAP1 ligands on the caspase activation cascade.

Protocol 1: Western Blot Analysis of cIAP1 Degradation and Caspase Cleavage

Objective: To qualitatively and quantitatively assess the degradation of cIAP1 and the cleavage of caspases (e.g., caspase-8, caspase-3) and PARP following treatment with a cIAP1 ligand.

Materials:

-

Cell line of interest

-

cIAP1 ligand (e.g., Birinapant)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the cIAP1 ligand or vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the activity of effector caspases 3 and 7 as a measure of apoptosis induction.

Materials:

-

Cell line of interest

-

cIAP1 ligand

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the cIAP1 ligand or vehicle control. Include wells with untreated cells as a negative control.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Add an equal volume of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation and Measurement: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

cIAP1 ligand

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the cIAP1 ligand for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating cIAP1 ligands.

Figure 1: Simplified signaling pathway of cIAP1 ligand action.

Figure 2: General experimental workflow for evaluating cIAP1 ligands.

Conclusion

cIAP1 ligands, or SMAC mimetics, represent a promising class of targeted anticancer agents that effectively induce caspase-dependent apoptosis. By promoting the auto-ubiquitination and subsequent proteasomal degradation of cIAP1, these compounds dismantle a key survival mechanism in cancer cells, leading to the activation of the extrinsic apoptotic pathway. The ability to robustly quantify the effects of these ligands on cIAP1 levels and caspase activity is crucial for their preclinical and clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and characterize the pro-apoptotic activity of novel cIAP1-targeting therapeutics. Further research into the nuances of cIAP1 biology and the development of next-generation SMAC mimetics hold the potential to overcome therapeutic resistance and improve outcomes for cancer patients.

References

Methodological & Application

Application Notes: The Use of cIAP1 Ligand 1 in Cell Culture

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cell death and survival pathways.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of Baculoviral IAP Repeat (BIR) domains, which are essential for its function, and a C-terminal RING domain that confers E3 ubiquitin ligase activity.[2][3][4] cIAP1 plays a crucial role in inhibiting apoptosis by interfering with caspase activation and modulating the NF-κB signaling pathway, which is vital for immune responses and cell survival. Dysregulation and overexpression of cIAP1 are common in various cancers, contributing to tumor progression and resistance to chemotherapy by allowing cancer cells to evade programmed cell death.

Mechanism of Action of cIAP1 Ligand 1 (SMAC Mimetic)

cIAP1 Ligand 1 belongs to a class of small molecules known as SMAC mimetics. These compounds are designed to mimic the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (SMAC/Diablo), which is a natural antagonist of IAP proteins. The primary mechanism of action for these ligands involves binding to the BIR domains of cIAP1. This binding event triggers a conformational change that activates the E3 ubiquitin ligase function of cIAP1, leading to its auto-ubiquitination and subsequent rapid degradation by the proteasome.

The degradation of cIAP1 has two major downstream consequences:

-

Promotion of Apoptosis: The removal of cIAP1 eliminates its inhibitory effect on caspases, thereby lowering the threshold for apoptosis. This sensitizes cancer cells to apoptotic stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNFα). Degradation of cIAPs allows the adaptor protein RIPK1 to participate in a caspase-8 activating complex, leading to programmed cell death.

-

Activation of the Non-Canonical NF-κB Pathway: cIAP1 is a key negative regulator of NF-κB-inducing kinase (NIK). In resting cells, cIAP1 constantly ubiquitinates and targets NIK for degradation. The degradation of cIAP1 by a SMAC mimetic leads to the stabilization and accumulation of NIK. This, in turn, activates the non-canonical NF-κB pathway, which can have context-dependent effects, including promoting tumor cell death through immune-mediated mechanisms.

These dual actions make cIAP1 ligands potent agents for inducing cell death in cancer cells and valuable tools for research in apoptosis and cell signaling.

Signaling Pathway and Experimental Workflow

Caption: cIAP1 Ligand 1 induces cIAP1 degradation, leading to NF-κB activation and apoptosis.

Caption: General workflow for assessing the effects of cIAP1 Ligand 1 in cell culture.

Quantitative Data Summary

The efficacy of a cIAP1 ligand is dependent on the cell line, concentration, and treatment duration. Below is a summary of representative data for a typical SMAC mimetic.

| Table 1: Dose-Response of cIAP1 Ligand 1 (SMAC Mimetic) in Cancer Cell Lines | ||||

| Cell Line | Ligand Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |

| MDA-MB-231 | 0 | 24 | 100 | 100 |

| 10 | 24 | 50 | 85 | |

| 50 | 24 | 15 | 60 | |

| 100 | 24 | <5 | 40 | |

| SK-OV-3 | 0 | 24 | 100 | 100 |

| 10 | 24 | 65 | 90 | |

| 50 | 24 | 25 | 70 | |

| 100 | 24 | 10 | 55 | |

| HT-29 | 0 | 24 | 100 | 100 |

| 10 | 24 | 70 | 95 | |

| 50 | 24 | 30 | 75 | |

| 100 | 24 | 15 | 60 | |

| Note: Data are representative and may vary based on experimental conditions. |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment